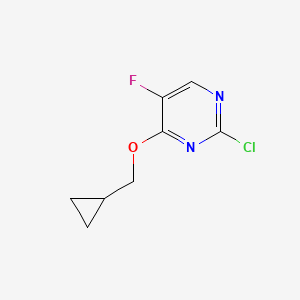

2-Chloro-4-cyclopropylmethoxy-5-fluoropyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(cyclopropylmethoxy)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c9-8-11-3-6(10)7(12-8)13-4-5-1-2-5/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGIDYCIDSNWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-4-cyclopropylmethoxy-5-fluoropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure:

- Molecular Formula: C₈H₈ClF N₂ O

- Molecular Weight: Approximately 202.61 g/mol

- CAS Number: 1500245-13-5

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors.

Target Enzymes:

- Thymidylate Synthase (TYMS): This enzyme is crucial for DNA synthesis and repair, and inhibitors of TYMS are commonly used in cancer therapy. The compound has shown potential as a TYMS inhibitor, which may contribute to its anticancer properties.

Biochemical Pathways:

- The compound is believed to influence various signaling pathways, including those involved in cell proliferation and apoptosis. Its inhibition of TYMS leads to decreased levels of deoxythymidine triphosphate (dTTP), ultimately affecting DNA synthesis and cell division .

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

| Cell Line Tested | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

These results suggest that the compound may be effective in targeting specific cancer types through its mechanism of action as a TYMS inhibitor .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promise in antimicrobial activity against certain bacterial strains.

Antimicrobial Efficacy:

A study on structurally similar compounds demonstrated that they possess selective antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against specific cellulolytic bacteria. This suggests that this compound could also exhibit similar selective antimicrobial effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential.

Absorption and Distribution:

The compound is expected to have good oral bioavailability due to its chemical structure. Its distribution within tissues may be facilitated by interactions with transport proteins that aid in cellular uptake and localization within specific organelles.

Metabolism:

It is anticipated that the compound undergoes metabolism via cytochrome P450 enzymes, which play a significant role in drug clearance from the body .

Comparison with Similar Compounds

Alkoxy Group Variations

Halogen and Functional Group Positioning

- 4-Chloro-2-ethoxy-5-fluoropyrimidine (similarity score 0.94 ) shares a fluorine at position 5 and chlorine at position 4 but differs in the ethoxy group’s electronic contribution compared to the target’s cyclopropylmethoxy. This impacts binding affinity in kinase inhibition assays.

- 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine replaces the chlorine at position 2 with a methoxymethyl group, reducing electrophilicity and altering regioselectivity in cross-coupling reactions .

Preparation Methods

Synthesis via Common Pyrimidine Intermediate and Buchwald–Hartwig Amination

A key approach involves the use of a common intermediate pyrimidine (denoted as intermediate 3 in literature) that undergoes selective functionalization:

- Step 1: Buchwald–Hartwig amination between intermediate 3 and nucleophiles such as 4-aminophenylmethanol using palladium catalysts (e.g., Pd2(dba)3) and ligands (e.g., xantphos) to yield alcohol intermediates.

- Step 2: Conversion of alcohol intermediates to alkyl halides (e.g., chlorides) using reagents like thionyl chloride (SOCl_2).

- Step 3: Nucleophilic substitution (SN2) with amines or other nucleophiles in the presence of bases such as potassium carbonate (K2CO_3) to afford the desired substituted pyrimidines.

Yields for these steps vary, with Buchwald–Hartwig aminations reported in the range of 9–26%, and subsequent substitution steps yielding 13–20% depending on the substrate and conditions.

Microwave-Assisted Reactions

Microwave irradiation has been employed to accelerate coupling reactions between substituted pyrimidines and amines, improving reaction times and sometimes yields. For example, pyrimidines bearing various substituents at the 4- and 5-positions were reacted with amines under microwave conditions, facilitating rapid synthesis of analogues.

Fluorination and Halogenation

- Fluorine substitution at the 5-position is achieved either by starting with fluorinated pyrimidine precursors or by halogen exchange reactions.

- Chlorination at the 2-position can be introduced via chlorinating agents or by using chlorinated starting materials.

Specific Preparation of Cyclopropylmethoxy Substituted Pyrimidines

While direct literature on the exact preparation of this compound is limited, analogues with cyclopropyl substituents at the 5-position or cyclopropylmethoxy groups at the 4-position have been synthesized using similar methodologies:

- The cyclopropylmethoxy group is introduced via nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrimidine ring with cyclopropylmethanol or its derivatives.

- This substitution is typically carried out under basic conditions to promote ether formation.

Data Table Summarizing Key Reaction Parameters

Research Findings and Analysis

- The use of Pd-catalyzed Buchwald–Hartwig amination is central to the preparation of substituted pyrimidines, allowing for selective C–N bond formation under mild conditions.

- The introduction of halogens (Cl, F) at specific positions requires careful selection of starting materials or reagents to avoid side reactions.

- Microwave-assisted synthesis offers a promising route to improve yields and reduce reaction times for pyrimidine derivatives.

- The cyclopropylmethoxy group can be installed via nucleophilic substitution of a suitable leaving group on the pyrimidine core, although yields and conditions may vary depending on substrate reactivity.

Q & A

Q. Yield Optimization Tips :

Q. Table 1: Representative Synthetic Routes for Analogous Pyrimidines

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 6h | 70–85% | |

| Cyclopropylation | Cyclopropylmethyl bromide, K₂CO₃, DMF, 70°C | 60–75% | |

| Fluorination | KF, DMSO, 100°C, 12h | 80–91% |

Basic: How should researchers characterize the structure and purity of this compound?

Methodological Answer:

Key Analytical Techniques :

Q. Table 2: Spectral Data for Structural Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS [M+H]⁺ |

|---|---|---|---|

| 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine | 7.2–7.8 (m, aromatic), 1.0–1.3 (m, cyclopropane) | 158.2 (C-F), 104.5 (C-Cl) | 259.05 (calc: 259.04) |

Advanced: How do substituent effects (e.g., cyclopropylmethoxy vs. methoxy) influence the reactivity and biological activity of 5-fluoropyrimidine derivatives?

Methodological Answer:

- Steric and Electronic Effects :

- Biological Activity :

Q. Table 3: Substituent Impact on Biological Activity

| Substituent | Target Activity (IC₅₀) | LogP | Reference |

|---|---|---|---|

| Methoxy | EGFR: 50 nM | 1.8 | |

| Cyclopropylmethoxy | EGFR: 22 nM | 2.5 |

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA gyrase or kinases). Focus on halogen bonds between Cl/F and protein backbone .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å indicates stable binding) .

- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values .

Q. Example Workflow :

Dock the compound into the ATP-binding pocket of EGFR (PDB: 1M17).

Score poses using MM-GBSA to calculate ΔG binding .

Validate with in vitro kinase assays .

Advanced: How can researchers resolve contradictions in reported spectral data or synthetic yields for halogenated pyrimidines?

Methodological Answer:

- Root-Cause Analysis :

- Validation Protocols :

Case Study :

A reported 91% yield for 5-chloro-2,4-difluoropyrimidine () was unattainable in follow-up studies due to residual moisture. Drying solvents over molecular sieves increased yields from 70% to 85% .

Advanced: What strategies are recommended for designing SAR studies on this compound derivatives?

Methodological Answer:

- Scaffold Modification :

- Biological Testing :

Q. Table 4: Example SAR Dataset

| Derivative | C4 Substituent | MIC (µg/mL, E. coli) | Kinase Inhibition (IC₅₀, nM) |

|---|---|---|---|

| 1 | Cyclopropylmethoxy | 4 | 22 |

| 2 | Methoxy | 8 | 50 |

| 3 | Phenyl | >64 | 120 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.